13,14-dihydro-16,16-difluoro Prostaglandin D2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Prostaglandin D2 (PGD2) plays important roles in vascular smooth muscle relaxation, the inhibition of platelet aggregation, and anaphylaxis. 13,14-dihydro-16,16-difluoro PGD2 is an analog of PGD2. While its biological activities have not been evaluated, it should be noted that the addition of two electron-withdrawing fluorine atoms has been used to stabilize prostanoids and significantly delay degradation in vivo. Importantly, 13,14-dihydro PGE1 has activity that is comparable to that of PGE1, suggesting that this analog of PGD2 could be biologically active.

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

13,14-dihydro-16,16-difluoro prostaglandin D2, a derivative of prostaglandin D2, has been identified as having potential therapeutic efficacy against influenza A virus infections. A study demonstrated its role in inducing cytoprotective heat shock proteins, suggesting novel strategies for treating influenza virus infection (Pica et al., 2000).

Pharmacology of Prostaglandin Receptors

Research on the human prostaglandin D2 receptor, CRTH2, highlighted the interaction of various prostaglandin compounds, including this compound, with this receptor. The study provided insights into the binding and signal transduction properties of these compounds, which is significant for understanding their pharmacological effects (Sawyer et al., 2002).

Role in Pulmonary Inflammation

In a study on the effects of prostaglandin D2 and its derivatives on pulmonary infiltration of eosinophils, it was found that this compound can induce robust eosinophilic responses in the lungs, highlighting its significance in pulmonary inflammation and potential therapeutic applications in respiratory diseases (Almishri et al., 2005).

Measurement in Biological Samples

A study on the gas chromatographic–mass spectrometric measurement of 15-deoxy-Δ12,14-prostaglandin J2 in urine mentioned the importance of measuring prostaglandin metabolites, including derivatives of prostaglandin D2, in clinical samples. This is crucial for understanding their roles in various physiological and pathological processes (Thévenon et al., 2001).

Synthesis for Medical Applications

The synthesis of tafluprost, a prostaglandin F2α analog used in treating glaucoma, involves the use of prostaglandin derivatives including this compound. This highlights its role in the development of important pharmaceutical agents (Krupa et al., 2017).

Eigenschaften

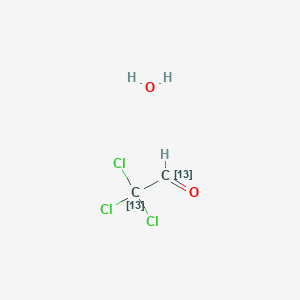

Molekularformel |

C20H32F2O5 |

|---|---|

Molekulargewicht |

390.5 |

InChI |

InChI=1S/C20H32F2O5/c1-2-3-12-20(21,22)18(25)11-10-15-14(16(23)13-17(15)24)8-6-4-5-7-9-19(26)27/h4,6,14-16,18,23,25H,2-3,5,7-13H2,1H3,(H,26,27)/b6-4-/t14-,15-,16+,18-/m1/s1 |

InChI-Schlüssel |

DBJPEHDOQUTHDY-LVYHIDAHSA-N |

SMILES |

O=C1[C@H](CC[C@@H](O)C(F)(F)CCCC)[C@@H](C/C=CCCCC(O)=O)[C@@H](O)C1 |

Synonyme |

13,14-dihydro-16,16-difluoro PGD2 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.